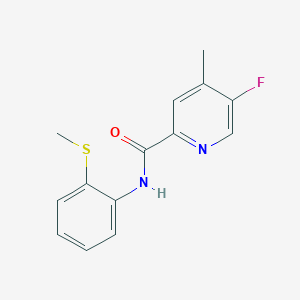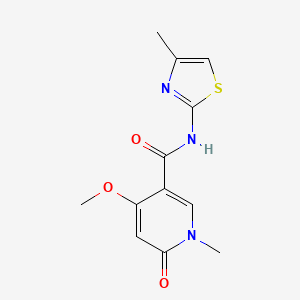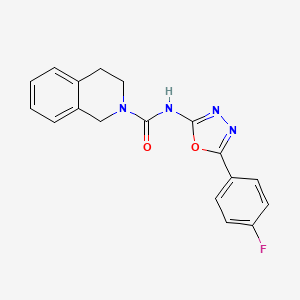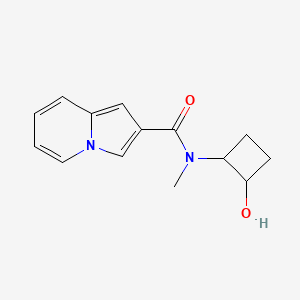
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, also known as FMSP, is a synthetic compound that has been developed for research purposes. It is a member of the pyridine-2-carboxamide family of compounds, which have been shown to have various biological activities. FMSP has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and signaling pathways that are involved in cell growth and proliferation. 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (formation of new blood vessels). In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have anti-inflammatory effects, by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has several advantages for use in lab experiments, including its ability to inhibit the growth and proliferation of cancer cells, its synergistic effects when used in combination with other anticancer agents, and its potential use as an anti-inflammatory agent. However, there are also limitations to the use of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method to improve yield and purity, and evaluation of its potential use in combination with other anticancer agents in preclinical and clinical studies. In addition, further studies are needed to evaluate the potential use of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide as an anti-inflammatory agent, and to investigate its potential toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide involves a multi-step process, starting with the reaction of 2-chloro-5-fluoro-4-methylpyridine with 2-methylthiophenol to yield the intermediate 5-fluoro-4-methyl-N-(2-methylsulfanyl)pyridine-2-carboxamide. This intermediate is then reacted with acetic anhydride and pyridine to form the final product, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide. The synthesis of 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.
Aplicaciones Científicas De Investigación
5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been studied for its potential use as an anticancer agent, due to its ability to inhibit the growth and proliferation of cancer cells. It has been shown to have activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel. 5-Fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-fluoro-4-methyl-N-(2-methylsulfanylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-9-7-12(16-8-10(9)15)14(18)17-11-5-3-4-6-13(11)19-2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFHMCCTQNPMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1F)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-4-methyl-N-[2-(methylsulfanyl)phenyl]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-({6-Methyl-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2572715.png)
![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)


![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2572725.png)

![3-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572727.png)
![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)
![ethyl 2-[2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2572729.png)
![4-Amino-4-[(3-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2572730.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxy-2-naphthamide](/img/structure/B2572731.png)
